molecular formula C26H27NO5S B11630734 Methyl 2-tert-butyl-5-{[(2,4-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate

Methyl 2-tert-butyl-5-{[(2,4-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B11630734
M. Wt: 465.6 g/mol
InChI Key: NLIKGYPEZNTKRU-UHFFFAOYSA-N
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Description

METHYL 2-TERT-BUTYL-5-(2,4-DIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of naphthofuran derivatives. This compound is characterized by its unique structure, which includes a naphthofuran core, a methyl ester group, and a sulfonamide moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-TERT-BUTYL-5-(2,4-DIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Naphthofuran Core: This step involves the cyclization of a suitable precursor, such as a naphthol derivative, under acidic or basic conditions to form the naphthofuran ring.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the naphthofuran derivative with a sulfonyl chloride, such as 2,4-dimethylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst, such as sulfuric acid or a suitable esterification reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-TERT-BUTYL-5-(2,4-DIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

METHYL 2-TERT-BUTYL-5-(2,4-DIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-TERT-BUTYL-5-(2,4-DIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity or altering their function. The naphthofuran core may also interact with cellular membranes and receptors, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-TERT-BUTYL-5-(2,4-DIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE: is similar to other naphthofuran derivatives, such as:

Uniqueness

The uniqueness of METHYL 2-TERT-BUTYL-5-(2,4-DIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE lies in its specific combination of functional groups and its potential biological activities. The presence of the sulfonamide group and the naphthofuran core makes it a versatile compound with diverse applications in research and industry.

Properties

Molecular Formula

C26H27NO5S

Molecular Weight

465.6 g/mol

IUPAC Name

methyl 2-tert-butyl-5-[(2,4-dimethylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C26H27NO5S/c1-15-11-12-21(16(2)13-15)33(29,30)27-20-14-19-22(25(28)31-6)24(26(3,4)5)32-23(19)18-10-8-7-9-17(18)20/h7-14,27H,1-6H3

InChI Key

NLIKGYPEZNTKRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C)C

Origin of Product

United States

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